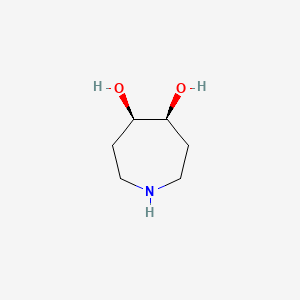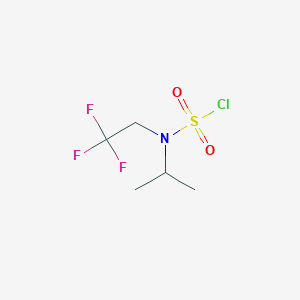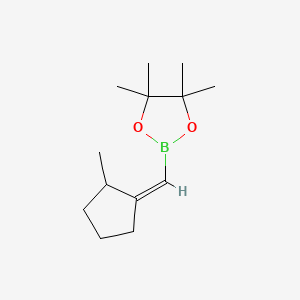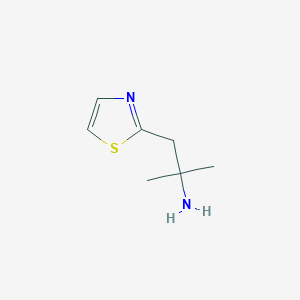
Rel-(4S,5R)-azepane-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(4S,5R)-azepane-4,5-diol: is a chiral compound with a seven-membered ring structure containing two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Enantioselective Synthesis: One common method involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts such as 9-epiquininurea. This method provides high yield and stereoselectivity.
Chiral Resolution: Another approach is the chiral resolution method, where racemic mixtures are separated using chiral agents like pseudoephedrine.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to achieve high efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Rel-(4S,5R)-azepane-4,5-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like tosyl chloride and thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Rel-(4S,5R)-azepane-4,5-diol is used as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme-substrate interactions and inhibition mechanisms.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is explored for use in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Molecular Targets and Pathways: Rel-(4S,5R)-azepane-4,5-diol exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with these targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- Rel-(4S,5R)-4-methyl-5-phenyl-4,5-dihydrofuran-2(3H)-one
- Rel-(4S,5R)-semiester
Uniqueness: Rel-(4S,5R)-azepane-4,5-diol is unique due to its seven-membered ring structure and specific stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
(4S,5R)-azepane-4,5-diol |
InChI |
InChI=1S/C6H13NO2/c8-5-1-3-7-4-2-6(5)9/h5-9H,1-4H2/t5-,6+ |
InChI-Schlüssel |
HQISGUDQAWZSMV-OLQVQODUSA-N |
Isomerische SMILES |
C1CNCC[C@@H]([C@@H]1O)O |
Kanonische SMILES |
C1CNCCC(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








amine](/img/structure/B13527376.png)


![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)



![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)
